7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H25N5O4 and its molecular weight is 387.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of MFCD08542292 is the organic cation transporter 2 (OCT2) and multidrug and toxin extrusion protein (MATE) which play a crucial role in the absorption and disposition of the compound .
Mode of Action
MFCD08542292 interacts with its targets, leading to a decrease in insulin resistance and a clinically significant reduction of plasma fasting insulin levels . It also inhibits the enzyme glycerol-3-phosphate dehydrogenase, leading to reduced hepatic gluconeogenesis in a substrate-specific, redox-dependent manner .
Biochemical Pathways
MFCD08542292 affects several biochemical pathways. It primarily inhibits hepatic gluconeogenesis, while muscle and gut microbiota effects are largely secondary . It also alters cellular redox balance .
Pharmacokinetics
The ADME properties of MFCD08542292 are significant. It is a low permeability drug that depends on active transport for its absorption and disposition . The compound’s pharmacokinetics can be predicted during drug-gene interaction, drug-drug interaction, and different stages of renal disease .
Result of Action
The molecular and cellular effects of MFCD08542292’s action include lowering blood glucose concentrations in type II diabetes without causing hypoglycemia . It also leads to modest weight loss, making it an effective choice for obese patients with type II diabetes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of MFCD08542292. For instance, the dosage of the compound can affect its mechanism of action . Renal impairment can also impact the exposure of the compound .
Properties
IUPAC Name |
7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-8-(ethylamino)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4/c1-5-20-18-21-16-15(17(26)22-19(27)23(16)4)24(18)9-13(25)10-28-14-7-6-11(2)12(3)8-14/h6-8,13,25H,5,9-10H2,1-4H3,(H,20,21)(H,22,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUGRKKUACZMRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(N1CC(COC3=CC(=C(C=C3)C)C)O)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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